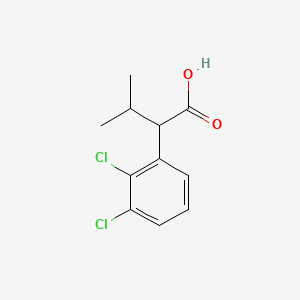
2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid is a useful research compound. Its molecular formula is C11H12Cl2O2 and its molecular weight is 247.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,3-Dichloro-alpha-(1-methylethyl)-benzeneacetic acid, also known by its CAS number 1247394-50-8, is a compound of interest due to its potential biological activities and implications in environmental and health studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C11H12Cl2O2
- Molar Mass : 247.12 g/mol
- Density : 1.290 g/cm³ (predicted)
- Boiling Point : 337.8 °C (predicted)
- pKa : 3.86 (predicted)
These properties indicate that the compound is a chlorinated derivative of benzeneacetic acid, which may influence its reactivity and biological interactions.
Enzymatic Interactions
Research indicates that chlorinated aromatic compounds can interact with various enzymatic pathways in biological systems. For example, studies have shown that similar compounds can act as substrates or inhibitors for enzymes such as cytochrome P450s and glutathione S-transferases (GSTs). These enzymes play critical roles in the metabolism and detoxification of xenobiotics .
A comprehensive profiling study analyzed a range of chemicals, including chlorinated compounds, across numerous enzymatic assays. The results highlighted significant interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and the bioactivation of procarcinogens .
Toxicological Profiles
The toxicological profile of this compound suggests potential risks associated with exposure. The compound's structure indicates that it may exhibit both acute and chronic toxicity, similar to other chlorinated aromatic compounds. Data from toxicological assessments indicate that exposure can lead to systemic effects, including neurotoxicity and endocrine disruption .
Environmental Impact
Several case studies have documented the environmental persistence and bioaccumulation potential of chlorinated compounds. For instance, research has shown that compounds like this compound can accumulate in aquatic ecosystems, leading to adverse effects on aquatic life and potential biomagnification through food webs .
Human Health Effects
A notable case study examined the health effects of exposure to chlorinated compounds among agricultural workers. The findings indicated associations between exposure levels and increased incidences of respiratory issues and skin lesions . Furthermore, long-term exposure was linked to reproductive health concerns, emphasizing the need for further research into the compound's effects on human health.
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of chlorinated benzene derivatives, revealing insights into their biological activities. The findings suggest that modifications in the chlorine substituents can significantly alter the compound's interaction with biological targets .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzymatic Interaction | Inhibition or activation of cytochrome P450 enzymes; GST interactions |
| Toxicity | Potential neurotoxic effects; endocrine disruption; reproductive health risks |
| Environmental Persistence | Bioaccumulation in aquatic ecosystems; persistence in soil |
| Health Effects | Respiratory issues; skin lesions; reproductive health concerns |
Properties
IUPAC Name |
2-(2,3-dichlorophenyl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(2)9(11(14)15)7-4-3-5-8(12)10(7)13/h3-6,9H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGYMJYPXZCJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














